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Compound of Interest

Compound Name: 1-Ethynyl-4-propylbenzene

Cat. No.: B1305581

An In-depth Technical Guide to 1-Ethynyl-4-
propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety
properties of 1-Ethynyl-4-propylbenzene (also known as 4-Propylphenylacetylene), a
substituted aromatic alkyne. This compound serves as a valuable building block in organic
synthesis, particularly in the construction of complex molecules for materials science and
pharmaceutical development. Its terminal alkyne and substituted benzene ring offer versatile
handles for a variety of chemical transformations.

Core Physical and Chemical Properties

1-Ethynyl-4-propylbenzene is a combustible, light-sensitive liquid that is typically light yellow
to brown in color.[1][2] It should be stored in a dark, dry, and sealed environment at room
temperature.[1][2]

Table 1: General and Physical Properties
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Property Value Reference(s)
CAS Number 62452-73-7 [11[3]
Molecular Formula CiiH12 [1][3]
Molecular Weight 144.21 - 144.22 g/mol [11[3114]
Appearance C.:Ieér, light yellow to brown (ATE]
liquid

Boiling Point 205 °C [1][2]

Density 0.91 g/cm3 (at 20°C) [1112114]
Refractive Index 1.5340 [1][2]

Flash Point 67 °C (153 °F) [11[2][4]

Table 2: Chemical Identifiers

Identifier Type Identifier Reference(s)
IUPAC Name 1-ethynyl-4-propylbenzene [31[5]
SMILES CCCC1=CC=C(C=C1)C#C [3]

UVFFOABHOIMLNB-
InChl Key [11[3]
UHFFFAOYSA-N

PubChem CID 2775133 [6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-Ethynyl-4-propylbenzene is dominated by its two primary
functional groups: the terminal alkyne (ethynyl group) and the 1,4-disubstituted (para) aromatic
ring.

o Terminal Alkyne Reactivity: The hydrogen atom on the sp-hybridized carbon is weakly acidic
and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a
powerful nucleophile, a lithium or sodium acetylide. This acetylide can then participate in
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various carbon-carbon bond-forming reactions. Key reactions involving the terminal alkyne
include:

o Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with
aryl or vinyl halides. This is one of the most important reactions for this class of
compounds, allowing for the synthesis of disubstituted alkynes.[6][7][8]

o Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne
cycloaddition (CuAAC) reactions to form triazoles.

o Addition Reactions: The triple bond can undergo addition reactions with reagents like
halogens, hydrogen halides, and water (hydration), often catalyzed by metals.[3]

o Alkynylation: The corresponding acetylide can act as a nucleophile, attacking electrophiles
such as aldehydes, ketones, and alkyl halides.

» Aromatic Ring Reactivity: The propyl group is an ortho-, para-directing activator for
electrophilic aromatic substitution. However, since the para position is already substituted,
incoming electrophiles will primarily be directed to the ortho positions (adjacent to the propyl

group).

Experimental Protocols: Synthesis of 1-Ethynyl-4-
propylbenzene

The synthesis of 1-Ethynyl-4-propylbenzene can be effectively achieved through a two-step
sequence involving a Sonogashira coupling followed by a deprotection step. This method is
highly versatile and common in modern organic synthesis. An alternative approach is the
Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne.

Method 1: Sonogashira Coupling and Deprotection
(Proposed)

This is a robust method starting from a commercially available aryl halide. The workflow
involves coupling with a protected acetylene source, followed by removal of the protecting

group.
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Formation of

Protected Alkyne { . . y ]

1-Ethynyl-4-propylbenzene

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of 1-Ethynyl-4-propylbenzene.

Step 1: Sonogashira Coupling of 1-lodo-4-propylbenzene and (Trimethylsilyl)acetylene This
protocol is adapted from a general procedure for Sonogashira couplings.[2][9]

e Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen),
add 1-iodo-4-propylbenzene (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride
(Pd(PPhs)2Cl2, 0.02-0.05 eq), and copper(l) iodide (Cul, 0.04-0.10 eq).

e Solvent and Reagents: Add a suitable solvent, such as a 9:1 mixture of degassed
tetrahydrofuran (THF) and diethylamine (or triethylamine) (EtsN).

o Addition: To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.2 eq) dropwise via
syringe.

o Reaction: Stir the reaction mixture at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 50-70 °C) may be
applied.

o Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and quench
with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash
with brine, dry over anhydrous magnesium sulfate (MgSOa), and concentrate under reduced
pressure to yield the crude protected alkyne, 1-(Propyl)-4-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group This protocol is adapted from a standard
procedure for TMS deprotection.[1]
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e Setup: Dissolve the crude TMS-protected alkyne from Step 1 in methanol (MeOH).

o Reagent: Add a catalytic amount of anhydrous potassium carbonate (K2COs, approx. 0.1-0.2
eq).

e Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the
starting material is consumed.

e Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether,
wash with water and then brine.

 Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate. Purify the
crude product by flash column chromatography on silica gel (eluting with a non-polar solvent
system, e.g., hexanes or petroleum ether) to yield pure 1-Ethynyl-4-propylbenzene.

Method 2: Corey-Fuchs Reaction

This two-step method converts an aldehyde (4-propylbenzaldehyde) into the terminal alkyne.
[10][11]

4-Propylbenzaldehyde
CBra
Triphenylphosphine (PPhs)

Dibromo-olefination
(Solvent: DCM)
0°C to RT

1-(2,2-Dibromovinyl)
-4-propylbenzene

n-Butyllithium (n-BuLi)

Rearrangement
(Solvent: THF)
-78°C

via Lithium Acetylide 1 g 1-Ethynyl-4-propylbenzene

Click to download full resolution via product page

Caption: Synthetic pathway using the Corey-Fuchs reaction.

Step 1: Formation of the Dibromoalkene

e Setup: To a solution of triphenylphosphine (PPhs, 2.0 eq) in dry dichloromethane (DCM) at O
°C under an inert atmosphere, add carbon tetrabromide (CBra, 1.0 eq).
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» Addition: After stirring for a few minutes, add a solution of 4-propylbenzaldehyde (1.0 eq) in
DCM.

e Reaction: Allow the mixture to warm to room temperature and stir until the reaction is
complete (monitored by TLC).

o Workup: The crude dibromoalkene can be isolated after workup, which typically involves
removing the triphenylphosphine oxide byproduct.

Step 2: Conversion to the Terminal Alkyne

Setup: Dissolve the isolated 1-(2,2-dibromovinyl)-4-propylbenzene in dry THF and cool the
solution to -78 °C.

» Addition: Slowly add n-butyllithium (n-BuLi, 2.1 eq) and stir at -78 °C for approximately 1
hour.

¢ Quench: Quench the reaction by adding water or a saturated aqueous solution of ammonium
chloride.

 Purification: Allow the mixture to warm to room temperature, perform a standard aqueous
workup, and purify by column chromatography to obtain the final product.

Safety and Handling

1-Ethynyl-4-propylbenzene is classified as a combustible liquid and causes skin and serious
eye irritation.[2][4]

Table 3: GHS Hazard Information
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Hazard Type

Code

Description

Reference(s)

GHSO07 (Exclamation

Irritant, Skin
Sensitizer, Acute

Toxicity (harmful),

Pictogram . [1][5]
Mark) Narcotic Effects,
Respiratory Tract
Irritant
Signal Word Warning [1][4][5]
Hazard Statements H227 Combustible liquid [2][41[5]

H315 Causes skin irritation [21[41[5]
Causes serious eye
H319 N [21[4][5]
irritation
May cause respirator
H335 o Y _ P Y [5]
irritation
Keep away from
Precautionary heat/sparks/open
P210 [2][4]
Statements flames/hot surfaces.
No smoking.
Wear protective
loves/eye
P280 J ) Y [4]
protection/face
protection.
IF ON SKIN: Wash
P302 + P352 ] [4]
with plenty of water.
IF IN EYES: Rinse
cautiously with water
for several minutes.
P305 + P351 + P338 Remove contact [5]
lenses, if present and
easy to do. Continue
rinsing.
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Dispose of
contents/container to

P501 [4]
an approved waste

disposal plant.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn at all times when handling this chemical. All manipulations should be
performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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